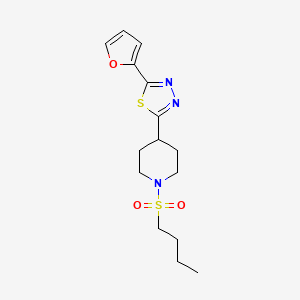

1H-Benzimidazole, 6-bromo-2-(bromodifluoromethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "1H-Benzimidazole, 6-bromo-2-(bromodifluoromethyl)-" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly studied in the provided papers, but its analogs have been the subject of various research studies. Benzimidazole derivatives are known for their biological activities and potential applications in medicinal chemistry .

Synthesis Analysis

The synthesis of benzimidazole derivatives can be achieved through various methods. One approach involves the reaction of o-bromophenyl isocyanide with primary amines under CuI catalysis to afford 1-substituted benzimidazoles . Although the specific compound is not synthesized in the provided papers, the methodologies discussed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using techniques such as X-ray crystallography, NMR, FT-IR, and UV/vis spectroscopy. For instance, the molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride was determined by X-ray crystallography, revealing its crystallization in a monoclinic space group and forming an infinite chain structure through intermolecular hydrogen bonds . Similarly, the planarity of the benzimidazole ring system and the arrangement of molecules in rows parallel to the b-axis were observed in the crystal structure of 1-benzyl-2-(4-benzyloxyphenyl)-5,6-dichloro-1H-benzimidazole .

Chemical Reactions Analysis

Benzimidazole and its derivatives participate in various chemical reactions. The photochemistry of benzimidazole, for example, was studied and showed that upon UV light excitation, it can undergo fixed-ring and ring-opening isomerizations, leading to different photoproducts . The reactivity of benzimidazole derivatives with metal ions has also been explored, as seen in the synthesis of complexes with zinc(II) ion, where the ligands form chelate structures upon complexation .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be characterized by their vibrational spectra, as well as by computational methods such as DFT calculations. The vibrational wavenumbers, infrared intensities, and Raman scattering activities of 2-(4-Bromophenyl)-1H-benzimidazole were calculated and analyzed, providing insights into the compound's properties . Additionally, the solvent effect on complexation reactions and the impact of intramolecular hydrogen bonding on the reactivity of benzimidazole derivatives with metal ions have been investigated .

Applications De Recherche Scientifique

Crystal Structure and Synthesis

The benzimidazole compounds, including analogs like benzimidazo[1,2-a]quinolines, are part of investigations on biologically active compounds and potential antitumor drugs. A study discusses the synthesis of compounds involving 1H-benzimidazole and their crystal structures, which are significant in understanding their interactions and molecular conformations, crucial for drug design (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Potential Angiotensin II Receptor Antagonists

Research on 2-alkyl-1-(bromodifluoromethyl)benzimidazoles focuses on synthesizing compounds that could potentially act as nonpeptide antagonists of the angiotensin II receptor. This is pivotal in developing treatments for conditions like hypertension (Yagupolskii & Fedyuk, 2000).

Synthesis Methods

An efficient method for synthesizing 2-bromodifluoromethyl-1H-benzimidazoles involves oxidative intramolecular cyclization of fluorinated amidines. This approach is beneficial for its superior yields and tolerance of various functional groups, crucial in synthetic chemistry (Zhu et al., 2012).

Photochemical Properties

A study on the photochemistry of benzimidazole revealed the formation of various photoproducts and proposed two reaction pathways, offering insights into the photochemical behavior of such compounds, which could be relevant in photodynamic therapy or photoresponsive materials (Roque et al., 2023).

Antimicrobial and Antiviral Applications

Benzimidazole derivatives, including 1H-benzimidazole analogs, have been studied for their antimicrobial and antiviral activities. These compounds show promise in treating infections caused by various pathogens, including bacteria and viruses (Gobis et al., 2015).

Safety and Hazards

Mécanisme D'action

Benzimidazoles

Benzimidazoles are a class of heterocyclic aromatic organic compounds. This class of compounds has been widely studied and used for a broad range of applications, including the development of pharmaceuticals and pesticides. Some benzimidazoles act by binding to the beta-tubulin of parasites, inhibiting microtubule dynamics and interrupting processes such as cell division .

Brominated Compounds

The presence of bromine atoms in the compound could potentially make it more reactive, as bromine is a heavy halogen that’s often involved in electrophilic aromatic substitution reactions .

Difluoromethyl Group

The difluoromethyl group in the compound could influence its physical and chemical properties, including its reactivity, polarity, and lipophilicity. Fluorine atoms are highly electronegative, which could affect the compound’s interactions with biological targets .

Propriétés

IUPAC Name |

6-bromo-2-[bromo(difluoro)methyl]-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Br2F2N2/c9-4-1-2-5-6(3-4)14-7(13-5)8(10,11)12/h1-3H,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUNNEOSXYQJMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC(=N2)C(F)(F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Br2F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2503046.png)

![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2503050.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2503053.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B2503056.png)

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2503064.png)

![4-Methyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]thiadiazole-5-carboxamide](/img/structure/B2503065.png)

![2-(4-methoxyphenyl)-8-methyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2503067.png)